2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and industrial chemistry would apply. This includes optimizing reaction conditions for scale-up, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenyl)sulfanyl]methyl}oxirane
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCRSYDQWYIFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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